Lipophilicity (LogP) Comparison: Optimized LogP for Central Nervous System (CNS) Drug Candidate Development
5-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one exhibits a calculated LogP of 2.61, which is meaningfully higher than the non-methylated analog 5-fluoro-1-indanone (LogP 1.95) and the non-fluorinated analog 6-methyl-1-indanone (LogP 2.12), placing the target compound closer to the optimal CNS LogP range of 2–3 for blood-brain barrier penetration . In contrast, the 6-fluoro-2-methyl positional isomer records a higher LogP of 2.73, which may drive excessive lipophilicity and higher non-specific binding risk.
| Evidence Dimension | Partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 2.61 |
| Comparator Or Baseline | 5-Fluoro-1-indanone (LogP = 1.95); 6-Methyl-1-indanone (LogP = 2.12); 6-Fluoro-2-methylindanone (LogP = 2.73) |
| Quantified Difference | ΔLogP = +0.66 vs 5-fluoro-1-indanone; +0.49 vs 6-methyl-1-indanone; -0.12 vs 6-fluoro-2-methylindanone |
| Conditions | Calculated LogP values from authoritative chemical databases; values obtained from Chemsrc and supplier database entries. |
Why This Matters
This specific LogP of 2.61 is a strong initial indication for drug-discovery programs prioritizing CNS-active or orally bioavailable agents, as it balances passive permeability and aqueous solubility more favorably than its primary analogs.
